1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl group at the 2-position, an iodine atom at the 5-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde typically involves the iodination of a pyrazole precursor followed by formylation. One common method includes the following steps:
Iodination: The pyrazole ring is iodinated at the 5-position using iodine and a suitable oxidizing agent.
Formylation: The iodinated pyrazole is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products with various substituents replacing the iodine atom.
Oxidation: 2-Ethyl-5-iodopyrazole-3-carboxylic acid.
Reduction: 2-Ethyl-5-iodopyrazole-3-methanol.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-bromopyrazole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
2-Ethyl-5-chloropyrazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
2-Ethyl-5-fluoropyrazole-3-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as coupling reactions. The iodine atom also influences the compound’s electronic properties, making it distinct from its bromine, chlorine, and fluorine analogs.
Properties
IUPAC Name |
2-ethyl-5-iodopyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-2-9-5(4-10)3-6(7)8-9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXNQOCXXYKCAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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